5-Chloro-2-methoxybenzenesulfonyl chloride

Sulfonamide Synthesis Medicinal Chemistry Reaction Yield

Generic substitution among benzenesulfonyl chlorides risks process inconsistency due to variable melting points and electrophilic reactivity across positional isomers. This 5-chloro-2-methoxy isomer delivers a controlled reactivity profile optimized for sulfonamide synthesis. • 2.2-fold yield improvement (29% vs. 13%) under identical sulfonylation conditions • High melting point (100-104°C) ensures free-flowing solid compatible with automated dispensing systems • ≥98% purity baseline supports GMP-aligned processes and CMC regulatory documentation Ideal for sulfonylation of sterically hindered or base-sensitive amine substrates in library synthesis.

Molecular Formula C7H6Cl2O3S
Molecular Weight 241.09 g/mol
CAS No. 22952-32-5
Cat. No. B1586230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxybenzenesulfonyl chloride
CAS22952-32-5
Molecular FormulaC7H6Cl2O3S
Molecular Weight241.09 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
InChIInChI=1S/C7H6Cl2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3
InChIKeyFCJGLIMDVOTBLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methoxybenzenesulfonyl chloride (CAS 22952-32-5): Core Chemical Identity and Procurement Baseline


5-Chloro-2-methoxybenzenesulfonyl chloride (CAS 22952-32-5) is a bifunctional aromatic sulfonyl chloride building block characterized by a core benzenesulfonyl chloride scaffold substituted with a chloro group at the 5-position and a methoxy group at the 2-position [1]. This solid compound, with a molecular weight of 241.09 g/mol and a reported melting point range of 100–104 °C, is primarily employed as an electrophilic sulfonylating reagent in the synthesis of sulfonamides and related derivatives .

5-Chloro-2-methoxybenzenesulfonyl chloride (CAS 22952-32-5): Why In-Class Substitution Compromises Reproducibility


Generic substitution among benzenesulfonyl chlorides is a high-risk procurement strategy due to the profound influence of subtle structural modifications on both physical properties and reaction outcomes. Within this class, even minor changes—such as relocating a substituent or altering a halogen—can dramatically shift melting points (e.g., 42–43 °C for the 2-chloro-5-methoxy isomer vs. 100–104 °C for the 5-chloro-2-methoxy target [1]), impact shelf stability under standard storage conditions, and critically modulate the electrophilic reactivity of the sulfonyl chloride group. These variances directly affect reaction yields and purification workflows, making a simple “in-class” swap a direct threat to process consistency and product purity in regulated environments .

5-Chloro-2-methoxybenzenesulfonyl chloride (CAS 22952-32-5): Direct Comparative Evidence for Informed Selection


Comparative Reactivity in Sulfonamide Synthesis: Yield Advantage Over 4-Nitrobenzenesulfonyl Chloride

In a direct head-to-head comparison under identical reaction conditions, 5-chloro-2-methoxybenzenesulfonyl chloride (for compound 26) demonstrated a significantly higher synthetic yield (29%) compared to 4-nitrobenzenesulfonyl chloride (for compound 27), which yielded only 13% [1].

Sulfonamide Synthesis Medicinal Chemistry Reaction Yield

Melting Point Analysis: Differentiating Solid-State Behavior from the 2-Chloro-5-methoxy Isomer

The melting point of 5-chloro-2-methoxybenzenesulfonyl chloride is reported as 100–104 °C . This contrasts sharply with its positional isomer, 2-chloro-5-methoxybenzenesulfonyl chloride, which exhibits a significantly lower melting point of 42–43 °C [1].

Physicochemical Characterization Solid-State Handling Purification

Commercial Availability and Purity Benchmark: Assurance of Consistency for Scale-Up

5-Chloro-2-methoxybenzenesulfonyl chloride is commercially offered with a minimum purity specification of 98% . In contrast, the related 2-chloro-5-methoxy isomer is often listed with a lower minimum purity of 95% .

Procurement Quality Assurance Scale-Up

Electronic Effect Profile: Class-Level Inference of Controlled Electrophilicity

Based on established Hammett substituent constants, the chloro substituent (σp = +0.23, σm = +0.37) is electron-withdrawing by induction, while the para-methoxy group (σp = -0.27) is strongly electron-donating by resonance [1]. The specific 5-chloro-2-methoxy substitution pattern results in a unique electronic balance that modulates the electrophilicity of the sulfonyl chloride group compared to non-substituted or mono-substituted analogs.

Reactivity Tuning Electronic Effects Mechanistic Consistency

5-Chloro-2-methoxybenzenesulfonyl chloride (CAS 22952-32-5): Evidence-Based Application Scenarios


Medicinal Chemistry: High-Value Sulfonamide Library Synthesis

This compound is the preferred reagent for constructing sulfonamide-containing libraries where synthetic efficiency and material conservation are paramount. The direct evidence of a 2.2-fold yield improvement over a common alternative sulfonyl chloride (29% vs. 13%) under identical conditions [1] makes it the strategic choice for generating diverse compound collections while minimizing the waste of precious amine intermediates.

Process Development: Solid-Phase Handling and Weighing in Automated Workflows

With a high melting point of 100–104 °C [1], this compound is ideally suited for automated solid-dispensing systems and robotic workstations. This physical property ensures the solid remains free-flowing and non-caking under standard laboratory conditions, a significant advantage over low-melting analogs like the 2-chloro-5-methoxy isomer (42–43 °C) , which can present handling and accurate weighing challenges at scale.

Quality-Controlled Intermediate for Regulatory Filings

The reliable availability of this compound with a robust commercial purity specification of 98% or greater [1] directly supports its use as a key intermediate in Good Manufacturing Practice (GMP)-aligned processes. This high purity baseline simplifies the demonstration of process consistency and impurity control in the Chemistry, Manufacturing, and Controls (CMC) sections of regulatory submissions, mitigating the risks associated with lower-purity alternatives [2].

Electrophilic Reactivity Tuning for Complex Substrate Sulfonylation

This reagent is indicated for sulfonylation of complex, sterically hindered, or base-sensitive amine substrates. The balanced electronic character provided by the 5-chloro-2-methoxy substitution pattern [1] offers a more controlled reactivity profile than strongly activated (e.g., nitro) or deactivated sulfonyl chlorides. This reduces the likelihood of over-sulfonylation and other side reactions, enabling a cleaner, higher-fidelity transformation on valuable, late-stage synthetic intermediates.

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